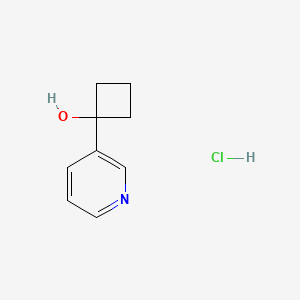![molecular formula C34H32N6O2S2 B2932143 N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 393584-97-9](/img/structure/B2932143.png)
N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C34H32N6O2S2 and its molecular weight is 620.79. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Studies on derivatives of thiazolidinone and thiadiazole, which share structural motifs with the compound , have demonstrated potential antimicrobial activity. For instance, Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to evaluate their antimicrobial efficacy, suggesting a possible application in combating bacterial and fungal infections (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013). Similar studies have aimed at synthesizing novel heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial uses, indicating the relevance of such structures in developing new antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
Anticancer Properties
The pharmacophore hybridization approach is widely employed for designing drug-like small molecules with anticancer properties. Research by Yushyn, Holota, and Lesyk (2022) on a novel non-condensed pyrazoline-bearing hybrid molecule suggests the utility of such compounds in cancer therapy. Their work indicates the potential of structural analogs for anticancer activity, highlighting the compound's relevance in scientific research aimed at discovering new anticancer agents (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).
Chemical Synthesis and Pharmacological Evaluation
The chemical synthesis and pharmacological evaluation of related compounds offer insights into the methods and potential pharmacological activities of such molecules. For example, Shukla et al. (2012) synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide to investigate glutaminase inhibitors, which play a role in cancer metabolism (K. Shukla, D. Ferraris, A. Thomas, et al., 2012). This indicates that compounds with complex structures, including the one of interest, may be synthesized and evaluated for a variety of pharmacological targets.
Propriétés
IUPAC Name |
N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O2S2/c1-23-13-15-26(16-14-23)29-20-28(30-12-7-17-43-30)38-40(29)33(42)22-44-34-37-36-31(39(34)27-11-6-8-24(2)18-27)21-35-32(41)19-25-9-4-3-5-10-25/h3-18,29H,19-22H2,1-2H3,(H,35,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBGMDKHUXUAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B2932061.png)
![Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2932063.png)
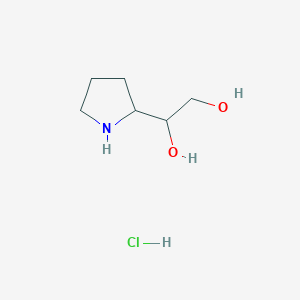
![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932065.png)
![5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932067.png)
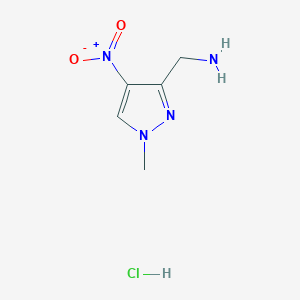
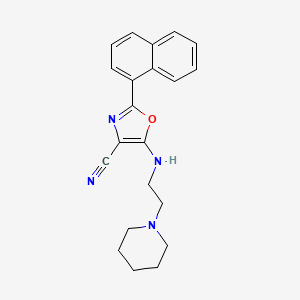

![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
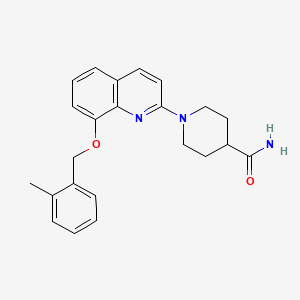
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
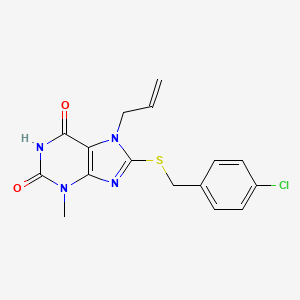
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
